N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide
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Overview
Description
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a complex organic compound that belongs to the class of heterocyclic compoundsThe structure of this compound includes a benzo[c][1,2,5]oxadiazole ring, a thiazolidine ring, and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]oxadiazole ring and the thiazolidine ring. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, the synthesis may involve the use of aryltrifluoroboronate salts, which undergo substitution reactions followed by hydrolysis to form the benzo[c][1,2,5]oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, it has been investigated for its anticancer properties, targeting tumor hypoxia and inhibiting cancer cell proliferation . Additionally, it has been explored for its antifungal activity, showing moderate inhibition against certain fungal strains . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor growth and metastasis . By inhibiting HIF-1, the compound can reduce angiogenesis and cancer cell survival, leading to decreased tumor growth . Additionally, its antifungal activity may involve the disruption of fungal cell membranes or inhibition of key enzymes involved in fungal growth .
Comparison with Similar Compounds
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can be compared with other similar compounds, such as benzo[c][1,2,5]thiadiazoles and other oxadiazole derivatives . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, benzo[c][1,2,5]thiadiazoles have been investigated for their anticancer and antifungal activities, similar to the compound . the presence of different functional groups and ring structures can lead to variations in their potency, selectivity, and overall effectiveness .
Similar Compounds
Properties
Molecular Formula |
C19H13FN4O4S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13FN4O4S/c20-12-6-4-11(5-7-12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-2-1-3-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10- |
InChI Key |
LMPDXDWLWQOZAC-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O |
Origin of Product |
United States |
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